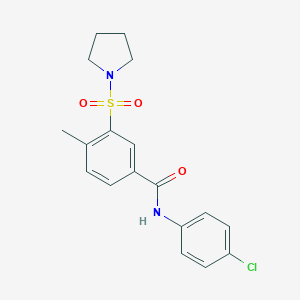![molecular formula C15H16N2O3 B259146 N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It has been extensively studied for its potential therapeutic applications in various diseases, including malaria, leishmaniasis, and sleeping sickness. Furamidine has been shown to possess potent antiparasitic activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasites. Furamidine binds to the DNA of the parasites, preventing the replication of the DNA and ultimately leading to the death of the parasite.
Biochemical and physiological effects
Furamidine has been shown to have a number of biochemical and physiological effects on the parasites it targets. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of the parasite's ability to replicate its DNA. Furamidine has also been shown to disrupt the mitochondrial membrane potential of the parasites, leading to the disruption of their energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective and efficient. However, furamidine also has some limitations, including its toxicity to human cells and the need for careful handling and disposal due to its potential environmental impact.
Orientations Futures
There are several future directions for the research and development of furamidine. One potential direction is the development of new derivatives of furamidine that possess improved pharmacological properties, such as increased selectivity and reduced toxicity. Another direction is the investigation of furamidine's potential use in combination therapy with other drugs, to enhance its efficacy and reduce the risk of resistance development. Finally, the development of new delivery systems for furamidine, such as nanoparticles or liposomes, could improve its bioavailability and increase its effectiveness.
Méthodes De Synthèse
Furamidine can be synthesized by the reaction of 2-aminobenzophenone with isopropyl isocyanate, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The synthesis of furamidine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential therapeutic applications in various parasitic diseases. In particular, it has shown promising results in the treatment of malaria, leishmaniasis, and sleeping sickness. Furamidine has been shown to possess potent activity against the parasites responsible for these diseases, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
N-[2-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-6-3-4-7-12(11)17-15(19)13-8-5-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
QKGXRMPZBVRHBS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
SMILES canonique |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)



![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)



![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)



![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
